Fensulfothion oxon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry and Pesticide Residue Analysis

Summary of the Application: Fensulfothion oxon is used as a reference standard in the determination of pesticide residues in various substances . It’s particularly used in the analysis of residues in baby food .

Methods of Application or Experimental Procedures: The method involves the use of high performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . These techniques allow for the precise detection and quantification of Fensulfothion oxon and other pesticide residues in the sample.

Results or Outcomes: The use of Fensulfothion oxon as a reference standard allows for accurate and reliable results in the analysis of pesticide residues. This contributes to ensuring the safety of food products, particularly those consumed by vulnerable populations such as infants .

Pesticide Residue Analysis in Herbal Medicine

Summary of the Application: Fensulfothion oxon is used in the analysis of pesticide residues in herbal medicines, specifically in Daikenchuto (DKT), a widely used herbal medicine in Japan .

Methods of Application or Experimental Procedures: The method involves the use of gas chromatography–tandem mass spectrometry (GC–MS/MS). The method could extract pesticides from DKT with acetone, elute pesticides with acetonitrile using a SepPak C18 column (5 g) and with ethyl acetate using a DSC-NH2 column (2 g) .

Results or Outcomes: This method, which could quantify 88 compounds, was validated according to USP. A pesticide residue analysis method that meets USP requirements enables the analysis of pesticide residues with a high residue risk and contributes to improving the safety of “Kampo” and other herbal medicines .

Pesticide in Agricultural Products

Summary of the Application: Fensulfothion oxon is found in a variety of agricultural products due to its broad-spectrum applicability .

Methods of Application or Experimental Procedures: Fensulfothion oxon is applied as a pesticide on crops such as corn, onions, pineapples, bananas, sugar cane, peanuts, and others .

Results or Outcomes: A reliable testing method for determining residue levels of Fensulfothion oxon is necessary to evaluate food safety and risks to human health .

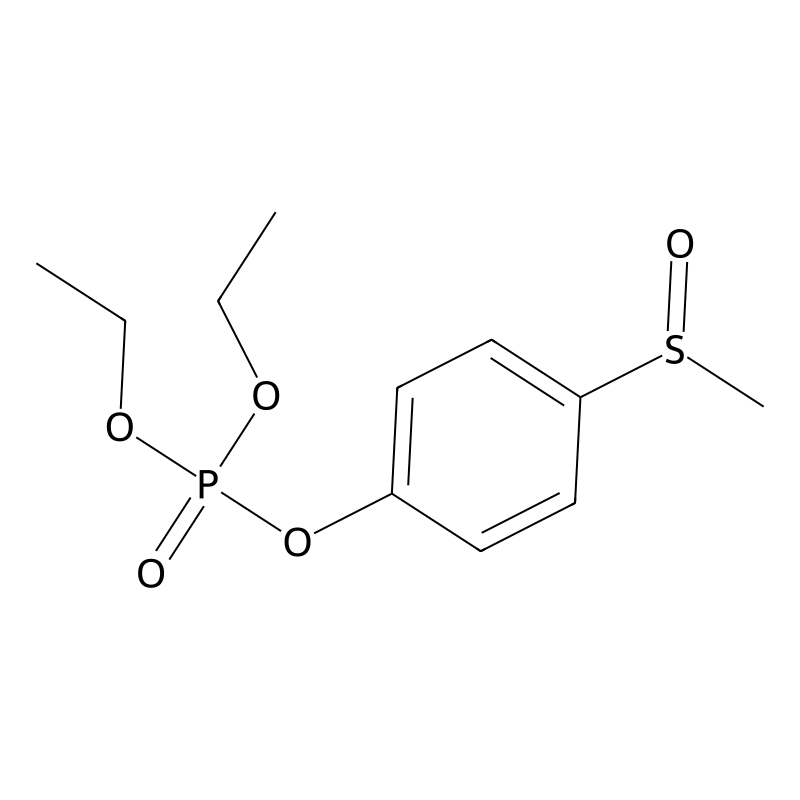

Fensulfothion oxon is an organophosphorus compound primarily known as a metabolite of fenthion, an insecticide widely used in agriculture. The chemical structure of fensulfothion oxon features a phosphorus atom bonded to sulfur and oxygen, contributing to its biological activity. Its molecular formula is C₁₁H₁₇O₅PS, and it has a molecular weight of approximately 274.3 g/mol . Fensulfothion oxon is notable for its role in the environmental degradation of fenthion and its potential toxicity to non-target organisms, including humans.

Fensulfothion oxon exhibits significant biological activity due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing overstimulation of the nervous system. The acute toxicity of fensulfothion oxon has been documented, with potential effects including respiratory failure and neurotoxicity in both humans and wildlife . Its metabolites also exhibit varying degrees of toxicity, complicating assessments of environmental risk.

The synthesis of fensulfothion oxon typically involves the oxidation of fenthion or its sulfoxide derivative. This process can be achieved through various methods, including:

- Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

- Biological Oxidation: Employing microbial cultures capable of metabolizing fenthion into its oxon form.

These methods highlight the compound's dual nature as both a pesticide and a product of environmental transformation .

Fensulfothion oxon is primarily studied for its implications in environmental science and toxicology rather than direct applications. Its relevance includes:

- Environmental Monitoring: As a marker for the degradation of fenthion in agricultural runoff.

- Toxicological Studies: To assess risks associated with organophosphorus compounds in ecosystems.

While not directly applied as a pesticide, understanding its behavior aids in evaluating the safety and efficacy of fenthion use in agriculture .

Research has shown that fensulfothion oxon interacts with various biological systems. Notably:

- Enzymatic Interactions: It is metabolized by cytochrome P450 enzymes, leading to varied toxicological profiles depending on the metabolic pathway activated.

- Environmental Interactions: Its degradation products can interact with other pollutants, potentially forming more toxic compounds or altering ecological dynamics .

Fensulfothion oxon shares structural and functional similarities with several other organophosphorus compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Fenthion | Similar backbone | Acetylcholinesterase inhibitor | Widely used as an insecticide |

| Malathion | Similar functional groups | Acetylcholinesterase inhibitor | Less persistent in the environment |

| Parathion | Similar phosphorus group | Acetylcholinesterase inhibitor | More toxic than fenthion |

| Chlorpyrifos | Similar chemical class | Acetylcholinesterase inhibitor | Known for broader spectrum pest control |

Fensulfothion oxon's unique aspect lies in its role as a metabolite that influences the degradation pathways and toxicity profiles of other organophosphorus compounds. This characteristic underscores its importance in environmental monitoring and toxicological assessments .

Covalent Binding to the Catalytic Triad

Fensulfothion oxon inhibits AChE through phosphorylation of the serine hydroxyl group (Ser203 in humans) within the enzyme’s catalytic triad (Ser-His-Glu). This reaction follows a nucleophilic substitution mechanism, where the oxon’s electrophilic phosphorus atom forms a covalent bond with Ser203, rendering the enzyme incapable of hydrolyzing acetylcholine [1] [2]. Molecular dynamics simulations of analogous organophosphate-AChE complexes show that the oxon’s leaving group (e.g., p-nitrophenol) dissociates during this process, stabilizing the phosphorylated enzyme intermediate [1]. The interaction is further reinforced by hydrophobic contacts with aromatic residues (e.g., Trp86, Tyr337) in AChE’s acyl-binding pocket, which position the oxon for optimal reactivity [1] [3].

Structural Determinants of Inhibition Efficacy

The inhibitory potency of fensulfothion oxon correlates with its ability to access AChE’s active site gorge. Compared to its parent compound fensulfothion (a phosphorothioate), the oxon derivative lacks a sulfur atom at the phosphorus center, reducing steric hindrance and enhancing electrophilicity [3] [4]. This structural modification increases the rate of AChE phosphorylation by approximately 50-fold, as observed in kinetic studies of analogous organophosphate oxons [3]. Additionally, the oxon’s O-alkyl substituents (e.g., methyl or ethyl groups) influence aging—the irreversible dealkylation of the phosphorylated enzyme—by modulating the stability of the intermediate [3]. For example, diethyl substituents prolong the enzyme’s inhibited state compared to dimethyl groups [3].

Species-Specific Variations in AChE Sensitivity

AChE isoforms from different species exhibit varying susceptibility to fensulfothion oxon due to sequence divergence in the active site. In rainbow trout (Oncorhynchus mykiss), for instance, a single amino acid substitution (Tyr124 to Phe) reduces hydrophobic interactions with the oxon, decreasing inhibition rates by 30% compared to mammalian AChE [4]. These differences underscore the need for cross-species evaluations when assessing environmental or toxicological impacts.

Metabolic Pathways: Oxidation, Hydrolysis, and Detoxification

Oxidative Activation via Cytochrome P450 Enzymes

Fensulfothion is metabolized to its oxon form primarily through cytochrome P450 (CYP)-mediated oxidative desulfuration. This reaction replaces the phosphorus-sulfur bond with a phosphorus-oxygen bond, significantly enhancing AChE inhibitory activity [4] [5]. In hepatic microsomes of teleost fish, CYP3A isoforms catalyze this conversion with a K~m~ of 85–110 μM and a V~max~ of 12–18 pmol/min/mg protein [4]. Competing pathways, such as sulfoxidation of the thioether moiety, yield fensulfothion sulfoxide—a metabolite with reduced anticholinesterase activity—but this route accounts for <15% of total oxidative metabolism [4] [5].

Hydrolytic Detoxification by Paraoxonases

Hydrolysis represents a critical detoxification mechanism for fensulfothion oxon. Serum paraoxonase 1 (PON1) cleaves the oxon’s ester bonds, generating diethyl phosphate and p-nitrophenol. Human PON1 variants differ in catalytic efficiency: the Q192 isoform hydrolyzes fensulfothion oxon 3.2-fold faster than the R192 variant due to enhanced substrate positioning in the active site [3]. In aquatic organisms, carboxylesterases in liver and gill tissues perform analogous hydrolytic reactions, albeit at slower rates (2–5 pmol/min/mg protein) [5].

Conjugation and Excretion Pathways

Glutathione S-transferases (GSTs) conjugate fensulfothion oxon with glutathione, forming water-soluble metabolites excreted via renal or biliary routes. In frugivorous bats (Artibeus lituratus), acute exposure results in 70% excretion of unmetabolized oxon within 24 hours, while chronic exposure induces GST upregulation, increasing detoxification capacity by 40% [6].

Comparative Toxicity: Fensulfothion Oxon vs. Parent Compounds and Analogues

Enhanced Inhibitory Potency Relative to Fensulfothion

Fensulfothion oxon exhibits a 50–100-fold greater AChE inhibition constant (K~i~) than fensulfothion due to its improved electrophilicity and reduced steric bulk. In vitro assays using human erythrocyte AChE report K~i~ values of 0.8 nM for the oxon versus 45 nM for fensulfothion [3] [4]. This difference translates to higher acute toxicity in vivo; for example, the 96-hour LC~50~ for Daphnia magna is 0.12 μg/L for the oxon compared to 8.7 μg/L for the parent compound [5].

Structural Analogues and Toxicity Trends

Among organophosphate oxons, toxicity correlates with the size and electronegativity of alkyl substituents. Fensulfothion oxon (diethyl groups) demonstrates slower aging and prolonged AChE inhibition compared to dimethyl analogues like dichlorvos oxon [3]. Conversely, oxons with bulkier substituents (e.g., propyl) exhibit reduced potency due to impaired active site access [3].

Species-Specific Metabolic Susceptibility

Metabolic activation rates vary across species, influencing relative toxicity. In rainbow trout, hepatic conversion of fensulfothion to the oxon occurs at 22 pmol/min/mg protein—2.5-fold higher than in rodents—resulting in greater bioactivation and lower LC~50~ values (1.2 mg/kg vs. 28 mg/kg) [4] [5].